molecular formula C20H39IO2 B033799 Ethyl 18-iodooctadecanoate CAS No. 100018-96-0

Ethyl 18-iodooctadecanoate

Katalognummer: B033799
CAS-Nummer: 100018-96-0
Molekulargewicht: 438.4 g/mol
InChI-Schlüssel: XYSWCJVTCOLTLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl iodooctadecanoate can be synthesized through the esterification of octadecanoic acid with ethanol in the presence of a catalyst, followed by iodination. The general synthetic route involves:

    Esterification: Octadecanoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl octadecanoate.

    Iodination: Ethyl octadecanoate is then treated with iodine and a suitable oxidizing agent, such as red phosphorus, to introduce the iodine atom, resulting in ethyl iodooctadecanoate.

Industrial Production Methods

Industrial production of ethyl iodooctadecanoate follows similar steps but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of octadecanoic acid and ethanol are reacted in industrial reactors with continuous stirring and heating.

    Iodination: The esterified product is then subjected to iodination using industrial-grade iodine and oxidizing agents under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl iodooctadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to ethyl octadecanoate by removing the iodine atom using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted esters depending on the nucleophile used.

    Reduction: Ethyl octadecanoate.

    Oxidation: Octadecanoic acid or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl iodooctadecanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.

Wirkmechanismus

The mechanism of action of ethyl iodooctadecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and interactions of the molecule. The ester functional group allows for hydrolysis and other reactions that can modify the compound’s properties and biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl octadecanoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl iodooctadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl bromoctadecanoate: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness

Ethyl iodooctadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution and reduction reactions makes it valuable in organic synthesis and material science.

Eigenschaften

CAS-Nummer

100018-96-0

Molekularformel

C20H39IO2

Molekulargewicht

438.4 g/mol

IUPAC-Name

ethyl 18-iodooctadecanoate

InChI

InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI-Schlüssel

XYSWCJVTCOLTLI-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCI

Kanonische SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.